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Compound of Interest

Compound Name: 2-Chloro-4-cyclopropoxyaniline

Cat. No.: B14067871

Get Quote

Executive Summary & Compound Significance
2-Chloro-4-cyclopropoxyaniline (CAS: 1243469-42-2) serves as a pharmacophore scaffold

for various kinase inhibitors where the cyclopropyl ether moiety modulates lipophilicity and

metabolic stability.

In pharmaceutical synthesis, this compound must be rigorously distinguished from its ring-

opened isomer (allyl ether) and regioisomers (3-chloro analog). Standard low-resolution MS is

often insufficient due to identical molecular weights (MW 183.63). This guide establishes a

high-resolution MS/MS fingerprinting protocol to ensure structural integrity.
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Property Value MS Relevance

Formula C₉H₁₀ClNO
Basis for exact mass

calculation.

MW 183.63 g/mol
Nominal mass for low-res

screening.

Monoisotopic Mass 183.0451 Da
Target for HRMS (M+H⁺ =

184.0529).

Chlorine Signature ³⁵Cl / ³⁷Cl (3:1)
Distinctive isotopic cluster at M

and M+2.

Lability Cyclopropyl ether
Prone to specific

-cleavage and ring opening.

Mass Spectrometry Fragmentation Analysis
The fragmentation pattern of 2-Chloro-4-cyclopropoxyaniline is governed by the stability of

the aromatic core versus the labile cyclopropyl ether bond. The analysis below compares

Electrospray Ionization (ESI) (common in LC-MS QC) and Electron Impact (EI) (common in

GC-MS structural confirmation).

Fragmentation Pathway (ESI-MS/MS)
In ESI(+), the molecule forms the protonated species

. The collision-induced dissociation (CID) energy drives specific bond ruptures.

Key Transitions:

Precursor Ion:m/z 184.05 (

Cl) and 186.05 (

Cl).

Primary Loss (Cyclopropyl): Cleavage of the ether bond (
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) is the dominant pathway, expelling a cyclopropyl radical/cation (

, 41 Da).

Secondary Loss (CO): The resulting phenol cation undergoes ring contraction and expels

carbon monoxide (28 Da).

Mechanistic Pathway Diagram
The following diagram illustrates the fragmentation cascade, highlighting the "Ortho Effect"

where the chlorine atom interacts with the amine.

Precursor [M+H]+
m/z 184 (100%)

(Protonated Aniline)

Fragment A: [M+H - C3H5]+
m/z 143

(2-Chloro-4-hydroxyaniline)

Ether Cleavage
Loss of C3H5 (41 Da)

Fragment C: [M+H - NH3]+
m/z 167

(Minor Path)

Deamination
Loss of NH3 (17 Da)

Cyclopropyl Cation
m/z 41

Charge Retention
on Alkyl Group

Fragment B: [A - CO]+
m/z 115

(Ring Contraction)

CO Expulsion
(-28 Da)

Click to download full resolution via product page

Figure 1: ESI-MS/MS fragmentation pathway. The primary transition m/z 184 → 143 is the

quantitation ion.

Comparative Analysis: Product vs. Alternatives
In process development, this compound is often compared against its Allyl Isomer (a common

rearrangement impurity) and Des-chloro analogs.

Differentiation Matrix

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b14067871/docs?utm_src=pdf-body-img#technical-comparison-guide-ms-profiling-of-2-chloro-4-cyclopropoxyaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14067871?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The table below outlines how to distinguish the target product from its closest structural

"alternatives" using MS data.

Feature
Target: 2-Chloro-4-

cyclopropoxyaniline

Alternative 1: Allyl

Ether Isomer

Alternative 2: 3-

Chloro Regioisomer

Structure
Cyclopropyl ring

(strained)

Open allyl chain (-O-

CH₂-CH=CH₂)
Cl at meta position

Base Peak (EI)
m/z 183 (M⁺) or 55

(Ring fragment)

m/z 41 (Allyl cation,

very intense)
m/z 183

Diagnostic Ion

m/z 55 vs 41 ratio:

Cyclopropyl

fragmentation yields

higher m/z 55 (C₄H₇⁺)

relative to allyl.

m/z 41 (C₃H₅⁺):

Dominant base peak

due to stable allyl

cation formation.

Ortho Effect: No HCl

loss peak observed

compared to 2-Cl

isomer.

Stability
Higher thermal

stability.

Prone to Claisen

Rearrangement in GC

inlet (>200°C).

Similar stability.[1]

Isotope Pattern 3:1 (Cl present) 3:1 (Cl present) 3:1 (Cl present)

The "Ortho Effect" Advantage
A critical differentiator for the 2-chloro isomer (vs. 3-chloro or 4-chloro) is the interaction

between the amine (-NH₂) and the ortho-chlorine.

Mechanism: In the molecular ion, the amine hydrogen can hydrogen-bond with the ortho-

chlorine, facilitating the loss of HCl (

or

neutral).

Observation: A small but distinct peak at

(m/z 147) is often visible in the 2-chloro isomer but absent in the 3-chloro alternative.
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Validated Experimental Protocols
To replicate these results, use the following self-validating protocols.

Protocol A: High-Resolution LC-MS/MS Identification
Objective: Confirm identity and purity >99.5%.

Sample Prep: Dissolve 1 mg standard in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid

B: Acetonitrile + 0.1% Formic Acid

Gradient: 5% B to 95% B over 5 minutes.

MS Settings (Q-TOF/Orbitrap):

Source: ESI Positive

Capillary Voltage: 3500 V

Fragmentor: 135 V

Collision Energy (CE): Ramp 10–40 eV.

Acceptance Criteria:

Observed Mass accuracy < 5 ppm (Target: 184.0529).

Presence of daughter ion m/z 143.013 (Phenol core).

Isotope ratio (

) between 2.9 and 3.1.[2]
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Protocol B: GC-MS Isomer Differentiation
Objective: Distinguish cyclopropyl ether from allyl ether impurity.

Inlet Temperature: Set to 150°C (Low temperature prevents thermal Claisen rearrangement

of the allyl impurity).

Ramp: 50°C (hold 1 min) to 280°C at 20°C/min.

Analysis:

If a peak appears at the same retention time but the spectrum shows a base peak of m/z

41 exclusively, suspect the Allyl isomer.

If the spectrum retains a strong Molecular Ion (m/z 183) and shows m/z 54/55 fragments

(cyclopropyl ring break), confirm Cyclopropyl target.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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